MBD - 33984-50-8

MBD

Catalog Number: EVT-372746
CAS Number: 33984-50-8
Molecular Formula: C14H12N4O4
Molecular Weight: 300.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-methylcytosine (5mC)

  • Compound Description: 5-methylcytosine (5mC) is a methylated form of cytosine, a DNA base. It is a prominent epigenetic mark involved in gene regulation, cellular development, and disease [, , ].
  • Relevance: 5mC serves as the primary binding target for MBD proteins. MBD proteins recognize and bind to 5mC within CpG dinucleotides, influencing gene expression. The presence of 5mC in promoter regions is generally associated with gene silencing [, , ].
  • Relevance: While some MBD proteins, like MBD3, can recognize hmCG, their binding affinity might differ compared to 5mC []. The ability of MBDs to distinguish between 5mC and hmCG highlights their intricate role in interpreting diverse DNA methylation states [].

Thymine

  • Relevance: MBD4, an MBD protein with unique properties, recognizes T/G mismatches arising from the deamination of 5mC. This recognition is crucial for MBD4's role in DNA repair, specifically in correcting T:G mismatches that can result from the deamination of 5mC [].
  • Relevance: MBD4 exhibits binding affinity for hmC, showcasing its involvement in multiple DNA methylation-related processes, including DNA repair and demethylation [].

5-carboxyl-cytosine

  • Relevance: Similar to hmC, MBD4 also binds to 5-carboxyl-cytosine, underscoring its versatile role in recognizing and potentially regulating different stages of DNA demethylation [].

5-hydroxy-uracil

  • Relevance: MBD4 demonstrates binding to 5-hydroxy-uracil, suggesting its involvement in recognizing damaged DNA and potentially participating in DNA repair pathways beyond those directly linked to 5mC deamination [].
Source and Classification

MBD proteins are classified based on their structural features and functional roles in gene regulation. They are primarily found in mammals, with at least seven identified members: MeCP2, MBD1, MBD2, MBD3, MBD4, MBD5, and MBD6. Each protein has distinct characteristics and functions but shares a conserved methyl-binding domain that enables them to recognize and bind to methylated DNA sequences . The classification of these proteins is crucial for understanding their diverse roles in epigenetic regulation.

Synthesis Analysis

Methods of Synthesis

The synthesis of MBD proteins typically involves recombinant DNA technology. This process includes the following steps:

  1. Gene Cloning: The genes encoding the MBD proteins are cloned into expression vectors.
  2. Transformation: These vectors are introduced into host cells (often bacterial or yeast) for protein expression.
  3. Protein Expression: Induction of protein expression is achieved through specific conditions (e.g., temperature changes or chemical inducers).
  4. Purification: The expressed proteins are purified using techniques such as affinity chromatography, which exploits tags added during cloning.

Technical Details

The purification process often utilizes His-tags or GST-tags that allow for selective binding to columns designed to capture these tags. Subsequent elution steps yield highly purified MBD proteins suitable for functional assays or structural studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of MBD proteins typically features a conserved methyl-CpG-binding domain approximately 70 amino acids long. This domain is characterized by two highly conserved arginine residues that form "fingers" which interact with the methylated cytosine in DNA .

Recent crystallographic studies have revealed that these domains can bind to various methylated DNA sequences, including mCG (methylated cytosine-guanine) and mCA (methylated cytosine-adenine), expanding our understanding of their binding specificity and mechanisms of action .

Chemical Reactions Analysis

Reactions and Technical Details

MBD proteins primarily engage in non-covalent interactions with methylated DNA. The binding of these proteins to methylated sites can lead to transcriptional repression through several mechanisms:

  • Recruitment of Co-repressors: Upon binding, MBD proteins can recruit histone deacetylases or other repressive complexes that modify chromatin structure.
  • Blocking Transcription Factors: The presence of bound MBD proteins can physically obstruct transcription factors from accessing promoter regions.

These reactions are essential for maintaining gene silencing in various biological contexts .

Mechanism of Action

Process and Data

The mechanism by which MBD proteins exert their effects on gene expression involves several steps:

  1. Binding to Methylated DNA: The first step is the recognition and binding to specific methylated sites on the DNA.
  2. Recruitment of Co-factors: Following binding, MBD proteins recruit additional regulatory factors that modify chromatin structure.
  3. Transcriptional Regulation: This recruitment leads to either repression or activation of target genes depending on the context.

This process is crucial for establishing epigenetic memory during development and responding to environmental signals .

Physical and Chemical Properties Analysis

Physical Properties

MBD proteins are generally soluble in aqueous solutions at physiological pH and exhibit stability under a range of temperatures typical for cellular environments. Their molecular weights vary among different family members but generally fall within a similar range due to their conserved domains.

Chemical Properties

Chemically, the interaction between MBD proteins and DNA is characterized by hydrogen bonding and hydrophobic interactions facilitated by the protein's amino acid composition. The specificity for methylated cytosines implies a unique chemical environment that stabilizes these interactions .

Applications

Scientific Uses

MBD proteins have significant applications in various fields:

  • Epigenetics Research: They serve as key tools for understanding gene regulation mechanisms influenced by DNA methylation.
  • Disease Studies: Alterations in MBD protein function are implicated in several diseases, including neurological disorders and cancers, making them targets for therapeutic interventions.
  • Biotechnology: Their ability to regulate gene expression can be harnessed in synthetic biology applications to create engineered organisms with desired traits.
Introduction to Model-Based Paradigms

Conceptual Definitions and Terminological Distinctions

Model-Based Design (MBD) is a mathematical and visual methodology for designing complex control, signal processing, and communication systems through executable specifications. It employs continuous-time and discrete-time building blocks to create plant models that undergo simulation, controller synthesis, and real-time testing before deployment. This approach replaces traditional document-heavy workflows with a unified visual environment where models serve as living specifications throughout the V-model development cycle (requirements, design, implementation, testing, deployment) [1] [8]. Key characteristics include:

  • Dynamic Simulation: Early validation of system behavior under real-world conditions
  • Automatic Code Generation: Direct translation of controller models to embedded code
  • Hardware-in-the-Loop (HIL) Testing: Real-time verification without physical prototypes

Model-Based Definition (MBD), alternatively termed "digital product definition," embeds product manufacturing information (PMI) within 3D CAD models. This includes geometric dimensioning and tolerancing (GD&T), material specifications, surface finishes, and process notes. Governed by standards like ASME Y14.41-2003, MBD renders 2D drawings obsolete as authoritative references [3] [6]. Core components encompass:

  • Semantic Annotations: Machine-readable GD&T data attached directly to geometry
  • Data Continuity: PMI persistence across PLM, CAM, and CMM systems
  • Downstream Utilization: Manufacturing and inspection via model-derived datasets

Table 1: Terminological Distinctions Between Model-Based Concepts

TermPrimary ScopeKey DeliverablesStandards/Guidelines
Model-Based DesignDynamic system behaviorSimulatable models, auto-generated codeMATLAB/Simulink frameworks
Model-Based DefinitionProduct manufacturing specs3D CAD with PMI, MBD datasetsASME Y14.41, ISO 16792
Model-Based EnterpriseFull product lifecycle flowDigital thread integrationISO 23247

Distinguishing these paradigms is critical: Model-Based Design operates in the functional domain (system dynamics), while Model-Based Definition resides in the geometric domain (product realization). Their intersection occurs in Model-Based Systems Engineering (MBSE), where architectural models bridge system requirements to physical design [2] [8].

Historical Evolution of Model-Based Design and Definition

The evolution of model-based methodologies parallels advancements in control theory, computing power, and standardization:

  • 1920s–1960s: Control Theory Foundations: Early model-based concepts emerged in process control industries, where mechanical controllers regulated variables like temperature and pressure. The space race catalyzed embedded control systems, necessitating mathematical modeling for reliability [1].
  • 1970s–1980s: Digital Control and CAD Emergence: Programmable Logic Controllers (PLCs) replaced relay ladders, while 3D CAD systems (e.g., CATIA) enabled primitive digital modeling. Boeing’s EASY5 simulator (1976) pioneered graphical modeling environments for dynamic systems [1] [6].
  • 1990s: Integration and Parametric Modeling: Parametric CAD tools (Pro/ENGINEER, 1987) allowed feature-based modeling with design intent capture. Simultaneously, multi-domain simulation tools (AMESim, Dymola) enabled physical modeling using bond graphs and differential-algebraic equations [1] [3].
  • 2003: Standardization Milestone: ASME Y14.41 standardized MBD practices, driven by aerospace demands for tighter tolerances and data integrity. This enabled 3D models as legal manufacturing records [3] [6].
  • 2010s–Present: Ecosystem Integration: Cloud computing enabled large-scale system simulation, while AI-driven design optimization and digital twin technologies expanded MBD into operational phases. Studies demonstrated 75% reduction in design-to-inspection timelines versus 2D drawings [6] [8].

Table 2: Historical Milestones in Model-Based Paradigm Development

EraIndustrial DriversTechnological EnablersParadigm Shifts
1920s-1960sAerospace/automotive control systemsAnalog computing, relay logicMathematical modeling of physical dynamics
1970s-1980sMainframe computing adoptionPLCs, early 3D CAD (CATIA, UG)Shift from mechanical to digital control
1990sComplexity in integrated systemsParametric modeling, bond-graph simulatorsFirst-principles physical modeling
2000sGlobal supply chain coordinationASME Y14.41, STEP AP2423D models as legal manufacturing records
2010s+Digital transformation initiativesCloud HPC, AI/ML, IoT connectivityDigital twins, model-based enterprises

Academic and Industrial Significance of MBD

Academic Contributions and Research Impact

Universities have pioneered foundational methodologies in model-based systems:

  • Algorithm Development: Academic research advanced system identification techniques for data-driven plant modeling and controller synthesis algorithms (e.g., robust adaptive control) [1] [4].
  • Toolchain Innovation: University projects birthed open-source MBD frameworks like Modelica (1997), enabling object-oriented physical modeling across mechanical, electrical, and hydraulic domains [1].
  • Cross-Disciplinary Research: Institutions like Purdue established certificate programs addressing MBD workforce gaps, blending CAD training with PLM/data management theory [10].
  • Ethical and Sociotechnical Studies: Academia leads research on MBD’s societal implications, including workforce displacement and ethical AI integration in autonomous systems [5].

Industry-academia collaborations face challenges, however, including intellectual property disputes and industrial migration of researchers. Between 2004–2018, 131 AI faculty transitioned to industry, potentially impacting long-term basic research [5].

Industrial Applications and Efficiency Gains

Industrial MBD adoption demonstrates quantifiable benefits across sectors:

  • Aerospace: Boeing’s 787 development leveraged MBD to reduce engineering changes by 50% and eliminated >75% of 2D drawings, enhancing supply chain coordination [3] [6].
  • Automotive: General Motors utilized MBD for hybrid powertrain development, cutting 24 months from dev cycles through virtual HIL testing [1] [6].
  • Industrial Equipment: Caterpillar implemented MBD for autonomous vehicle controls, reducing physical prototypes via simulated operational scenarios [6].

Table 3: Documented Efficiency Gains from Model-Based Paradigm Adoption

IndustryUse CaseEfficiency MetricSource
AutomotiveHybrid powertrain controls24-month reduction in development time [1]
ManufacturingDesign-to-inspection process75% faster than 2D drawings [6]
RoboticsSystem integration30–50% shorter development cycles [2]
Consumer ElectronicsEmbedded software testing40% reduction in validation costs [8]

Model-based enterprises report systemic advantages:

  • Cost Reduction: Elimination of drawing storage/managment and reduced scrap from misinterpreted dimensions [6].
  • Quality Enhancement: In-process inspection via MBD-derived CMM programs increases first-pass yield [3].
  • Supply Chain Agility: Neutral formats (STEP 242) enable global part fabrication without proprietary CAD licenses [3] [10].

Properties

CAS Number

33984-50-8

Product Name

MBD

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitro-2,1,3-benzoxadiazol-7-amine

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

InChI

InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3

InChI Key

IENONFJSMWUIQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Synonyms

7-(4-methoxybenzylamino)-4-nitrobenzoxadiazole
7-(p-methoxybenzylamine)4-nitrobenzoxadiazole
7-(p-methoxybenzylamino)-4-nitrobenzoxadiazole

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

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